N-(3-fluoro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide N-(3-fluoro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15154542
InChI: InChI=1S/C21H17FN4O2S3/c1-11-7-8-13(9-14(11)22)23-16(27)10-30-20-24-18-17(19(28)25-20)31-21(29)26(18)15-6-4-3-5-12(15)2/h3-9H,10H2,1-2H3,(H,23,27)(H,24,25,28)
SMILES:
Molecular Formula: C21H17FN4O2S3
Molecular Weight: 472.6 g/mol

N-(3-fluoro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

CAS No.:

Cat. No.: VC15154542

Molecular Formula: C21H17FN4O2S3

Molecular Weight: 472.6 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluoro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide -

Specification

Molecular Formula C21H17FN4O2S3
Molecular Weight 472.6 g/mol
IUPAC Name N-(3-fluoro-4-methylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C21H17FN4O2S3/c1-11-7-8-13(9-14(11)22)23-16(27)10-30-20-24-18-17(19(28)25-20)31-21(29)26(18)15-6-4-3-5-12(15)2/h3-9H,10H2,1-2H3,(H,23,27)(H,24,25,28)
Standard InChI Key WVROJMSONQUIQX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4C)F

Introduction

N-(3-fluoro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound featuring a thiazolopyrimidine core structure. This compound is of interest in medicinal chemistry due to its potential biological activities, which are often associated with thiazolo-pyrimidine derivatives. These derivatives are known for their antimicrobial and anticancer properties, making them valuable candidates for drug development.

Synthetic Routes

The synthesis of N-(3-fluoro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide typically involves multi-step organic synthesis. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of desired bonds. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the fluoro and methyl substituents.

Chemical Reactivity

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Oxidation can form sulfoxides or sulfones, while reduction can convert ketone groups to alcohols. Substitution reactions can replace the fluoro group with other halogens or functional groups. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine or iodine.

Potential Applications

N-(3-fluoro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide has several potential applications in scientific research and medicine. Its unique chemical structure makes it a candidate for drug discovery and development, particularly in targeting specific pathways in disease mechanisms. The compound can also serve as a building block for synthesizing more complex molecules with enhanced biological activities.

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